molecular formula C23H21N3O5S B2838839 N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 922093-75-2

N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide

カタログ番号: B2838839
CAS番号: 922093-75-2
分子量: 451.5
InChIキー: CMWGLRGBUGWIIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms . The variables R1-R4, n, and L are defined in the patent .


Molecular Structure Analysis

The molecular formula of the compound is C23H21N3O5S. It is a derivative of dibenzo[b,f][1,4]oxazepine .


Chemical Reactions Analysis

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may interact with this receptor in the brain, potentially influencing dopamine signaling.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.5. Its melting point is 130-132°C, and its predicted boiling point is 528.2±50.0 °C . The density of the compound is 1.39 g/cm3 .

科学的研究の応用

Synthesis and Characterization

  • The synthesis of novel benzothiazepines bearing a sulfonyl pharmacophore showcases the potential of such compounds in pharmaceutical chemistry, focusing on moderate yields and the cyclocondensation processes used in their formation (Karale et al., 2011).
  • Research on quinazoline derivatives including sulfonamide groups has been conducted to explore their diuretic, antihypertensive, and anti-diabetic potentials, indicating the broad therapeutic applications of sulfonamide-containing compounds (Rahman et al., 2014).
  • A study on the synthesis, characterization, and crystal structure of a specific thiourea compound further demonstrates the detailed chemical analysis required to understand the properties and potential applications of these molecules (Saeed et al., 2010).

Potential Therapeutic Applications

  • The development of azole compounds incorporating a sulfonamide moiety as anticonvulsant agents shows the promise of these molecules in treating convulsion disorders, highlighting specific compounds that exhibited significant anticonvulsive effects (Farag et al., 2012).
  • Studies on dibenzazepine-based carbonic anhydrase inhibitors reveal the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting applications in therapeutics targeting carbonic anhydrases (Sapegin et al., 2018).
  • Research on sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight not only demonstrates the antibacterial activity of these compounds but also their potential in enhancing plant resistance against bacterial diseases, indicating applications beyond human medicine (Shi et al., 2015).

作用機序

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to this receptor and inhibiting its activity . This could have effects on various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

特性

IUPAC Name

N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-5-8-17(9-6-15)32(29,30)26-16-7-11-20-18(13-16)23(28)25-19-12-14(2)4-10-21(19)31-20/h4-13,26H,3H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWGLRGBUGWIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。